molecular formula C14H13F3N4 B6456620 2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2548989-90-6

2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B6456620
CAS No.: 2548989-90-6
M. Wt: 294.27 g/mol
InChI Key: YCIUBSSZULNXNJ-UHFFFAOYSA-N
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Description

2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrrolidine ring, a pyridine ring, and a pyrimidine ring with a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the construction of the pyrrolidine ring followed by its functionalization with pyridine and pyrimidine derivatives. One common method involves the reaction of pyrrolidine with 2-bromopyridine under basic conditions to form the pyridin-2-ylpyrrolidine intermediate. This intermediate is then reacted with 4-chloro-2-(trifluoromethyl)pyrimidine in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(pyridin-2-yl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine is unique due to its combination of three different heterocyclic rings and the presence of a trifluoromethyl group. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-(3-pyridin-2-ylpyrrolidin-1-yl)-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4/c15-14(16,17)12-4-7-19-13(20-12)21-8-5-10(9-21)11-3-1-2-6-18-11/h1-4,6-7,10H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIUBSSZULNXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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